Ethyl 4-[2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-{N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C19H29N3O6S This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 4-[2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.
Amidation: The sulfonyl chloride is then reacted with N-ethylglycine to form the corresponding sulfonamide.
Esterification: The sulfonamide is then esterified with ethyl chloroformate in the presence of a base to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-{N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with receptors in the body, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Ethyl 4-{N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate can be compared with similar compounds such as:
N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine: Lacks the piperazine ring and ester group, making it less complex.
Ethyl 4-{N-ethyl-N-[(2-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate: Similar structure but without the methyl group on the phenyl ring.
Ethyl 4-{N-ethyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate analogs: Variations in the substituents on the phenyl ring or the piperazine ring can lead to differences in reactivity and biological activity.
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-5-22(29(25,26)17-13-15(3)7-8-16(17)27-4)14-18(23)20-9-11-21(12-10-20)19(24)28-6-2/h7-8,13H,5-6,9-12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUGLZOKKPOMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C(=O)OCC)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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